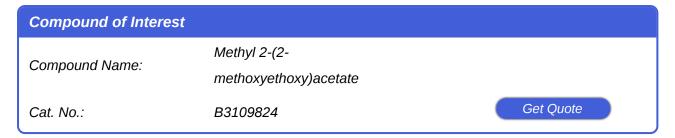


# **Spectroscopic Profile of Methyl 2-(2**methoxyethoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl** 2-(2-methoxyethoxy)acetate (CAS No: 17640-28-7), a key building block in various chemical syntheses. This document details expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for compound identification and characterization.

## **Molecular Structure and Spectroscopic Overview**

Methyl 2-(2-methoxyethoxy)acetate possesses the following structure:

CH3-O-CH2-CH2-O-CH2-COOCH3

This structure gives rise to characteristic spectroscopic signatures. The following sections detail the expected and reported data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses.

## **Spectroscopic Data**

The spectroscopic data for Methyl 2-(2-methoxyethoxy)acetate is summarized below. Due to the limited availability of fully assigned experimental spectra in public databases, some assignments are predicted based on the analysis of similar compounds and established principles of spectroscopy.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.73	S	3H	-COOCH₃
~ 4.13	S	2H	-O-CH <sub>2</sub> -COO-
~ 3.68	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~ 3.55	t	2H	CH <sub>3</sub> -O-CH <sub>2</sub> -
~ 3.38	S	3H	CH <sub>3</sub> -O-

Predicted data is based on additive models and spectral data of similar compounds.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
~ 170	C=O (ester)
~ 72	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~ 70	-O-CH <sub>2</sub> -COO-
~ 69	CH <sub>3</sub> -O-CH <sub>2</sub> -
~ 59	СНз-О-
~ 52	-COOCH <sub>3</sub>

Predicted data is based on computational models and spectral data of analogous esters and ethers.

## **Infrared (IR) Spectroscopy**



A vapor phase IR spectrum is available for this compound.[1][2] The characteristic absorption bands are predicted as follows:

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
2975 - 2850	Strong	C-H stretch (alkane)
1750 - 1735	Strong	C=O stretch (ester)
1250 - 1000	Strong	C-O stretch (ether and ester)

### **Mass Spectrometry (MS)**

The mass spectrum of **Methyl 2-(2-methoxyethoxy)acetate** has been reported via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
45	Top Peak	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>
59	2nd Highest	[COOCH <sub>3</sub> ] <sup>+</sup> or [CH <sub>3</sub> OCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
58	3rd Highest	[CH <sub>3</sub> OCH=CH <sub>2</sub> ]+•

The molecular ion peak [M]<sup>+</sup> at m/z 148 may be of low abundance or absent.

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: A solution of **Methyl 2-(2-methoxyethoxy)acetate** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- ¹H NMR: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment.
- Spectral Collection: The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm<sup>-1</sup>). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

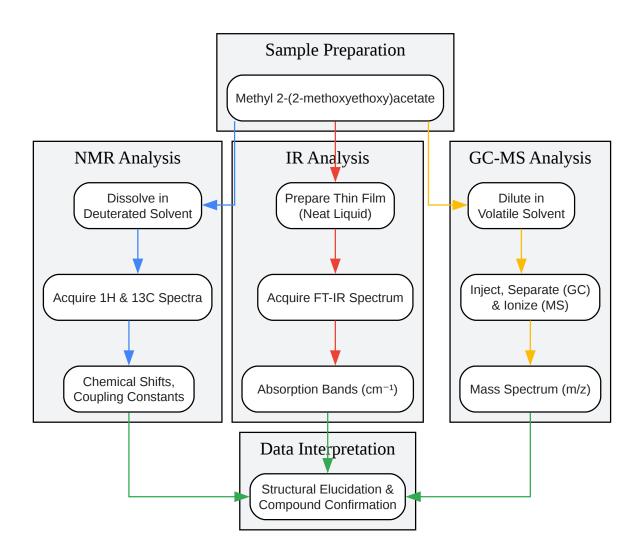
- Sample Preparation: A dilute solution of **Methyl 2-(2-methoxyethoxy)acetate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: A small volume of the sample solution (typically 1 μL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up to ensure good separation.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy (e.g., 70 eV) is used to fragment



the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

#### **Visualized Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2-(2-methoxyethoxy)acetate**.



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Caption: General workflow for spectroscopic analysis.



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